2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid
Overview
Description
2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C14H10BrClO3 It is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid typically involves the reaction of 4-bromo-2-chlorophenol with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less substituted phenoxyacetic acid.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less substituted phenoxyacetic acids.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenylacetic acid moiety may interact with active sites, modulating the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)butanoic acid: Similar structure but with a butanoic acid moiety instead of phenylacetic acid.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: Another structural isomer with a butanoic acid moiety.
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Differently substituted butanoic acid derivative.
Uniqueness
2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and binding properties. The phenylacetic acid moiety also provides distinct chemical and biological characteristics compared to butanoic acid derivatives.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-phenylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSUJJXYKYGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.